N-(2,6-difluorophenyl)propanamide
Description
N-(2,6-Difluorophenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with two fluorine atoms at the 2- and 6-positions of the phenyl ring. The compound’s molecular formula is C₉H₉F₂NO (molecular weight: 185.17 g/mol), with the fluorine atoms enhancing electronegativity and influencing solubility, bioavailability, and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-(2,6-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-2-8(13)12-9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKZTGWTZWAUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)propanamide typically involves the reaction of 2,6-difluoroaniline with propanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-difluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide can be reduced to form amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2,6-difluorobenzoic acid.
Reduction: Formation of 2,6-difluoroaniline.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-difluorophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)propanamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)propanamide (CAS RN: 25404-20-0)
- Molecular Formula: C₁₁H₁₅NO
- Molecular Weight : 177.24 g/mol
- Key Differences : Methyl groups at the 2- and 6-positions reduce electronegativity compared to fluorine, leading to decreased polarity and altered metabolic stability. This analog is reported in agrochemical research, highlighting substituent-dependent applications .
N-(2,4-Difluorophenyl)propanamide Derivatives
- Example: 3-[(2,6-Dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide (CAS RN: 250714-87-5)
- Molecular Formula: C₁₈H₁₁Cl₂F₂NOS₂
- Molecular Weight : 430.32 g/mol
Modifications to the Propanamide Backbone
N-Acetyl Norfentanyl (CAS RN: 2838841-49-7)
- Molecular Formula : C₁₆H₂₂N₂O₂
- Molecular Weight : 274.4 g/mol
- Key Differences : A piperidinyl group replaces the phenyl ring, and an acetyl group modifies the amide nitrogen. This compound is a synthetic opioid analog, emphasizing the role of propanamide derivatives in central nervous system (CNS) targeting .
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide
- Molecular Formula : C₁₅H₁₅FN₂O
- Molecular Weight : 258.29 g/mol
- Key Differences: An additional amino group at the 3-fluorophenyl moiety increases hydrogen-bonding capacity, likely enhancing interactions with biological macromolecules like proteins or DNA .
Heterocyclic Extensions
N-[5-(1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)-2-thiazolyl]-2-methylpropanamide (CAS RN: 1338247-35-0)
N-[(2,6-Difluorophenyl)methyl]-3-(1H-indol-1-yl)propanamide
- Molecular Formula : C₁₈H₁₆F₂N₂O
- Molecular Weight : 314.33 g/mol
Research Implications
- Fluorine vs. Methyl Substitutions : Fluorine enhances polarity and metabolic stability, favoring pharmaceutical use, while methyl groups improve lipophilicity for agrochemical applications .
- Heterocyclic Additions : Pyrazole, thiazole, or indole rings diversify interaction mechanisms, enabling targeting of specific biological pathways .
- Backbone Modifications: Acetylation or amino-group incorporation alters pharmacokinetics, as seen in opioid analogs like N-acetyl Norfentanyl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
